Cas no 143016-69-7 ((3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride)
143016-69-7 structure
Product Name:(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride
CAS-nummer:143016-69-7
MF:C8H11ClN2O3
MW:218.637541055679
CID:108089
PubChem ID:18365995
Update Time:2025-04-18
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Pyridinemethanol,3,5-dimethyl-4-nitro-, hydrochloride (1:1)
- 4-NITRO 3,5-DIMETHYL 2-HYDROXYMETHYL PYRIDINE.HCL
- (3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride (1:1)
- 2-(hydroxymethyl)-3,5-dimethyl-4-nitropyridine hydrochloride
- 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine HCL
- 4-Nitro-3,5-dimethyl-2-hydroxymethyl pyridine.HCl
- (3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride
- EN300-175628
- (3,5-DIMETHYL-4-NITROPYRIDIN-2-YL)METHANOLHYDROCHLORIDE
- 2-Pyridinemethanol,3,5-dimethyl-4-nitro-,hydrochloride(1:1)
- AKOS015909069
- SCHEMBL7943678
- 143016-69-7
- (3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride
-
- Inchi: 1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H
- InChI-sleutel: XJBKLMJRLAGGFP-UHFFFAOYSA-N
- LACHT: Cl.OCC1C(C)=C(C(C)=CN=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 218.04600
- Monoisotopische massa: 218.046
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 192
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 78.9A^2
Experimentele eigenschappen
- Dichtheid: g/cm3
- Kookpunt: 376°Cat760mmHg
- Vlampunt: 181.2°C
- PSA: 78.94000
- LogboekP: 2.42410
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-175628-0.05g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 0.05g |
$20.0 | 2023-09-20 | ||
| Enamine | EN300-175628-0.1g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 0.1g |
$21.0 | 2023-09-20 | ||
| Enamine | EN300-175628-0.25g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 0.25g |
$22.0 | 2023-09-20 | ||
| Enamine | EN300-175628-0.5g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 0.5g |
$23.0 | 2023-09-20 | ||
| Enamine | EN300-175628-1.0g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 1g |
$24.0 | 2023-06-08 | ||
| Enamine | EN300-175628-2.5g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 2.5g |
$26.0 | 2023-09-20 | ||
| Enamine | EN300-175628-5.0g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 5g |
$46.0 | 2023-06-08 | ||
| Enamine | EN300-175628-10.0g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 10g |
$72.0 | 2023-06-08 | ||
| Enamine | EN300-175628-25.0g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 25g |
$111.0 | 2023-06-08 | ||
| Enamine | EN300-175628-50.0g |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride |
143016-69-7 | 50g |
$195.0 | 2023-06-08 |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol hydrochloride Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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